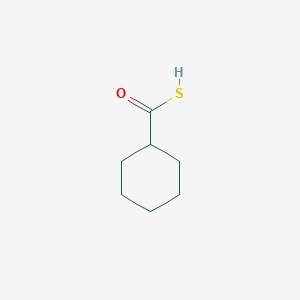

Cyclohexanecarbothioic Acid

Description

Cyclohexanecarbothioic O-acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a cyclohexane ring attached to a carboxyl group and a thiol group

Properties

CAS No. |

79253-86-4 |

|---|---|

Molecular Formula |

C7H12OS |

Molecular Weight |

144.24 g/mol |

IUPAC Name |

cyclohexanecarbothioic S-acid |

InChI |

InChI=1S/C7H12OS/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9) |

InChI Key |

LQFDPYJSONNAFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarbothioic O-acid can be synthesized through several methods. One common method involves the reaction of cyclohexanecarboxylic acid with thiol reagents under specific conditions. For example, the reaction of cyclohexanecarboxylic acid chloride with thallium (I) 2-methylpropane-2-thiolate in anhydrous benzene can yield cyclohexanecarbothioic O-acid . The reaction is typically carried out under a nitrogen atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of cyclohexanecarbothioic O-acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity cyclohexanecarbothioic O-acid.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbothioic O-acid undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioesters or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols, aldehydes.

Substitution: Thioesters, various derivatives.

Scientific Research Applications

Cyclohexanecarbothioic O-acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism of action of cyclohexanecarbothioic O-acid involves its interaction with molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The carboxyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Cyclohexanecarboxylic acid: Similar structure but lacks the thiol group.

Cyclohexanecarbothioic acid, 1-hydroxy-, S-methyl ester: Contains a hydroxyl group and a methyl ester group in addition to the thiol group.

Uniqueness

Cyclohexanecarbothioic O-acid is unique due to the presence of both a carboxyl group and a thiol group, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups.

Q & A

Q. What are the common synthetic routes for producing cyclohexanecarbothioic acid, and how do reaction conditions influence yield?

this compound is typically synthesized via thioesterification of cyclohexanecarboxylic acid derivatives. A method analogous to carboxylation (e.g., using thionating agents like Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions) can replace the carbonyl oxygen with sulfur . Reaction optimization requires strict control of moisture, temperature (50–80°C), and solvent polarity (e.g., toluene or THF). Yield depends on reagent stoichiometry and purification via recrystallization or column chromatography.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Validate purity using HPLC (>95% peak area) and melting point analysis. Confirm structural integrity via FT-IR (C=S stretch ~1050–1250 cm⁻¹) and ¹H/¹³C NMR (characteristic shifts for cyclohexane protons at δ 1.2–2.5 ppm and thiocarbonyl carbon at δ ~200 ppm). Mass spectrometry (ESI-MS or GC-MS) provides molecular ion confirmation .

Advanced Research Questions

Q. How does the axial vs. equatorial conformation of the cyclohexane ring influence the reactivity of this compound in nucleophilic acyl substitution?

The equatorial conformation of the carbothioic acid group minimizes steric hindrance, enhancing accessibility for nucleophiles. Computational studies (DFT) and NOESY NMR can identify the dominant conformation. For example, bulky substituents on the cyclohexane ring may shift equilibrium toward axial positioning, reducing reaction rates .

Q. What experimental strategies mitigate decomposition risks during thermal stability studies of this compound?

Decomposition pathways (e.g., desulfurization or oxidation) are probed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Conduct experiments under inert atmospheres (N₂/Ar) and use stabilizers like BHT (butylated hydroxytoluene). Monitor gaseous byproducts via GC-MS to identify degradation mechanisms .

Q. How can researchers reconcile discrepancies in reported toxicity data for this compound across literature sources?

Discrepancies (e.g., aquatic toxicity in vs. ) arise from variability in test organisms, exposure durations, and impurity profiles. Validate findings using standardized OECD guidelines (e.g., Test No. 201 for algae). Cross-reference material safety data sheets (MSDS) from multiple vendors and conduct independent LC-MS impurity profiling .

Methodological Guidance

Q. What protocols ensure safe handling of this compound in air-sensitive reactions?

- Containment : Use gloveboxes or Schlenk lines under N₂.

- PPE : Nitrile gloves, chemical goggles, and lab coats.

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by 5% NaHCO₃ solution .

Q. How should researchers design kinetic studies to compare thioester vs. ester hydrolysis rates?

- Conditions : Buffer solutions (pH 2–12) at 25–60°C.

- Analysis : Monitor hydrolysis via UV-Vis (thiolate ion formation at λ 412 nm) or ¹H NMR (disappearance of thiocarbonyl signals).

- Controls : Include cyclohexanecarboxylic acid esters to isolate sulfur’s electronic effects .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing variability in this compound’s bioactivity assays?

Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for dose-response data. For non-linear kinetics (e.g., enzyme inhibition), apply Michaelis-Menten modeling or IC₅₀ curve fitting. Report confidence intervals and outliers using Grubbs’ test .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify binding affinities to enzymes like acetylcholinesterase. Validate predictions with in vitro assays (e.g., fluorescence quenching or ITC) .

Environmental and Safety Considerations

Q. What waste disposal protocols align with green chemistry principles for this compound?

- Neutralization : React with excess NaOH to form water-soluble salts.

- Incineration : High-temperature (≥1000°C) combustion with scrubbers for SO₂ capture.

- Documentation : Follow EPA guidelines (40 CFR 261) for hazardous waste tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.